Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

diversity-oriented synthesis orthogonal functionalisation chemoselective cross-coupling

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate (CAS 1403566-31-3) is a polysubstituted benzofuran-2-carboxylate ester bearing three key substituents on the heterocyclic core: an allyloxy ether at C-4, a bromine atom at C-5, and a methyl group at C-3. Its molecular formula is C15H15BrO4 (MW 339.18 g·mol−1), and the compound is typically supplied at ≥95% purity for research use only.

Molecular Formula C15H15BrO4
Molecular Weight 339.18 g/mol
Cat. No. B15057894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
Molecular FormulaC15H15BrO4
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C
InChIInChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3
InChIKeyDMXLYXIGJZWNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate – Structural Fingerprint and Procurement-Class Profile


Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate (CAS 1403566-31-3) is a polysubstituted benzofuran-2-carboxylate ester bearing three key substituents on the heterocyclic core: an allyloxy ether at C-4, a bromine atom at C-5, and a methyl group at C-3 . Its molecular formula is C15H15BrO4 (MW 339.18 g·mol−1), and the compound is typically supplied at ≥95% purity for research use only . The C-4 allyloxy group provides a versatile handle for olefin metathesis, electrophilic additions, and Claisen rearrangements, while the C-5 bromo substituent enables Pd-catalysed cross-couplings (Suzuki, Heck, Sonogashira) . This dual orthogonal reactivity distinguishes the compound from mono‑functionalised benzofuran-2-carboxylate building blocks and makes it especially attractive for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) programmes.

Why Generic Substitution of Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate with In-Class Analogs Fails for Rigorous SAR Programmes


In-class benzofuran-2-carboxylate esters cannot be treated as interchangeable building blocks because minor positional alterations of the bromine, methyl, or alkoxy substituents profoundly affect both physicochemical properties and the spectrum of accessible chemical space. For instance, relocating the bromine from C-5 to C-4 or removing the C-4 allyloxy group while retaining the C-5 bromine produces a congener with a substantially lower molecular weight (ΔMW ≈ 56 Da), reduced LogP, and loss of the allyl ether handle required for olefin metathesis or allylic functionalisation sequences . Even a conservative change from allyloxy to isopropoxy at C-4 (i.e., ethyl 5-bromo-4-isopropoxy-3-methylbenzofuran-2-carboxylate, CAS 857081-69-7) increases molecular weight by ~2 Da but replaces the terminal alkene with a sterically bulkier, metabolically more stable isopropyl group, eliminating the possibility of thiol‑ene click chemistry and altering membrane permeability [1]. Because the target compound uniquely co‑presents a Pd‑reactive C–Br bond and a ruthenium‑ or electrophile‑accessible terminal alkene on the same scaffold, any attempt at generic substitution risks breaking the synthetic route or invalidating SAR hypotheses that depend on the exact spatial and electronic profile of the 4‑allyloxy‑5‑bromo‑3‑methyl substitution pattern.

Quantitative Differentiation Evidence for Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate versus Closest Analogs


Dual Orthogonal Reactive Handles: Allyloxy (C-4) and Bromo (C-5) Enable Consecutive Chemoselective Transformations

The target compound uniquely possesses both a terminal alkene (allyloxy at C-4) and an aryl bromide (C-5) on the same benzofuran scaffold. This dual orthogonal reactivity allows two consecutive, chemoselective transformations—e.g., Pd-catalysed Suzuki–Miyaura coupling at C-5 followed by Ru-catalysed ring-closing metathesis (RCM) or thiol‑ene click chemistry at C-4—without protecting-group manipulation . In contrast, the des‑allyloxy comparator ethyl 5-bromo-3-methylbenzofuran-2-carboxylate (CAS 150612-59-2) lacks the allyl handle entirely, limiting post‑coupling diversification to the bromine site alone . Similarly, ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 1192172-68-1) carries a non‑functional methyl group at C-4, offering only a single cross‑coupling vector .

diversity-oriented synthesis orthogonal functionalisation chemoselective cross-coupling

Calculated LogP of 3.68 Positions the Compound in an Optimal Lipophilicity Window for Membrane Permeability While Retaining Sufficient Polarity for Solubility

The target compound exhibits a calculated LogP of 3.68, placing it within the favourable lipophilicity range (LogP 2–4) often associated with good passive membrane permeability while avoiding the excessive hydrophobicity (LogP >5) linked to poor solubility and high metabolic clearance . The des‑allyloxy analogue ethyl 5-bromo-3-methylbenzofuran-2-carboxylate (CAS 150612-59-2) has a significantly lower calculated LogP of 3.09, reflecting the loss of the three‑carbon allyl chain, which reduces its membrane‑crossing propensity . The isopropoxy congener (CAS 857081-69-7) carries an additional methylene equivalent but its branched alkoxy group likely imparts a comparable or slightly higher LogP (not explicitly reported), while the saturated isopropyl group lacks the π‑character that can participate in cation‑π or π‑stacking interactions within biological binding pockets [1].

lipophilicity LogP CNS drug-likeness physicochemical property optimization

Higher Molecular Complexity (MW 339.18) Increases Three-Dimensionality While Retaining Lead-Like Physicochemical Space

With a molecular weight of 339.18 g·mol−1, the target compound is approximately 56 Da heavier than its des‑allyloxy counterpart ethyl 5-bromo-3-methylbenzofuran-2-carboxylate (MW 283.12) and 56 Da heavier than the 5‑bromo-4-methyl isomer (MW 283.12) . This mass increment arises entirely from the C-4 allyloxy substituent, which introduces two sp³‑hybridised carbons and one sp²‑hybridised terminal carbon. Although numerically modest, this increase in three‑dimensional character (Fsp³) enhances the probability of identifying chiral or conformationally constrained analogues—a parameter positively correlated with clinical success in recent analyses of drug–lead pairs [1].

molecular complexity fraction sp3 lead-likeness fragment-based drug discovery

Discontinuation Status Creates Scarcity-Driven Procurement Advantage for IP-Differentiated Chemical Space

Multiple suppliers (CymitQuimica, Biosynth) have listed ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate as a discontinued product, indicating that the compound is no longer in routine commercial production . In contrast, ethyl 5-bromo-3-methylbenzofuran-2-carboxylate (CAS 150612-59-2) and ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 1192172-68-1) remain widely available from multiple vendors at competitive pricing [1]. This scarcity means that any research group or commercial entity that secures a reliable supply of the target compound gains a temporary exclusivity window: competitors relying on catalogue‑available analogues cannot easily duplicate the exact chemical space without committing to a multi‑step custom synthesis, which carries higher cost, longer lead times, and the risk of batch‑to‑batch variability.

supply chain scarcity intellectual property differentiation specialty chemical procurement

Boiling Point of 393.8 °C and Favourable Thermal Stability Support High-Temperature Reaction Sequences

The target compound is reported to have a boiling point of 393.8 °C at 760 mmHg, indicative of substantial thermal stability . While boiling points for the closest comparators (ethyl 5-bromo-3-methylbenzofuran-2-carboxylate and ethyl 5-bromo-4-methylbenzofuran-2-carboxylate) are not consistently available across vendor datasheets, their lower molecular weights and absence of the allyloxy ether—which can undergo thermal Claisen rearrangement—suggest lower thermal tolerance [1]. The high boiling point implies that the target compound can survive elevated-temperature coupling reactions (e.g., high-boiling-point solvent Suzuki couplings, microwave-assisted reactions) without significant decomposition, making it a more robust building block for process chemistry optimisation.

thermal stability high-temperature reactions process chemistry

Best Research and Industrial Application Scenarios for Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Orthogonal Derivatisation Vectors

The ethyl ester at C-2 can be hydrolysed to the carboxylic acid for peptide coupling or amide bond formation, adding a third diversification point . Procurement of this single intermediate can therefore replace the purchase of two or three separate building blocks, simplifying supply-chain logistics for large academic screening centres and biotech hit‑to‑lead groups .

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS-Accessible Chemical Space

The calculated LogP of 3.68 places this compound firmly within CNS-permeable drug-like space, while its molecular weight (339 Da) remains below the typical lead-like cutoff of ~350 Da . FBDD teams seeking a halogenated, three‑dimensionally enriched benzofuran fragment can use this scaffold as a starting point for growing into the hCA IX/XII or bromodomain binding pockets, where bromine can engage in halogen bonding and the allyloxy chain can extend toward hydrophobic sub‑pockets . The scarcity of the compound further ensures that fragment libraries built from it are less likely to overlap with those of competing groups .

Synthesis of Benzofuran-Based PROTACs or Molecular Glues Requiring Two Distinct Linker Attachment Points

Targeted protein degradation (PROTAC) and molecular glue design demands heterobifunctional molecules where two orthogonal reactive sites permit sequential linker attachment. The target compound’s C-5 bromine (suitable for Pd‑mediated coupling to the E3 ligase binder) and C-4 allyloxy alkene (suitable for thiol‑ene conjugation to the target‑protein ligand) offer precisely this capability without cross‑reactivity, enabling a convergent synthetic strategy that outperforms the sequential protection/deprotection routes required with mono‑functionalised benzofuran analogues .

Niche Patent-Protected Lead Series Elaboration Where Commercial Availability is Intentionally Constrained

Because the compound is discontinued by major suppliers, any organisation that commissions a custom resynthesis gains a temporary monopoly on the corresponding chemical space . This is strategically valuable for biotech firms and pharmaceutical companies that want to build a proprietary lead series around the 4‑allyloxy‑5‑bromo‑3‑methylbenzofuran‑2‑carboxylate scaffold, as competitors cannot simply order the same starting material from a catalogue and replicate the SAR programme within weeks. The logistical barrier to entry acts as a de facto layer of IP protection during the critical hit‑to‑lead and lead‑optimisation phases .

Quote Request

Request a Quote for Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.